3-(4-Fluorophenyl)thiophene
Overview
Description
“3-(4-Fluorophenyl)thiophene” is a chemical compound that is part of the thiophene family . Thiophenes are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of “3-(4-Fluorophenyl)thiophene” has been achieved by a coupling reaction of 3-bromothiophene and 4-fluorophenylmagnesium bromide in THF using NiCl2 (diphenylphosphino propane) as a catalyst .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)thiophene” is C10H7FS . The compound is part of the thiophene family, which are five-membered heterocycles .Chemical Reactions Analysis
The chlorination and regeneration of poly(3-(4-fluorophenyl)thiophene) (PFPT) thin films have been investigated using cyclic voltammetry, energy dispersive analysis by X-ray, and X-ray photoelectron spectroscopy . A complete substitution of all 4-thiophene positions of the electrodeposited polymer is achieved by electrochemical oxidation in the presence of chloride ions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Fluorophenyl)thiophene” can be analyzed using various techniques such as cyclic voltammetry, energy dispersive analysis by X-ray, and X-ray photoelectron spectroscopy .Scientific Research Applications
Biological Activities : Substituted thiophenes, including 3-(4-Fluorophenyl)thiophene, have demonstrated a wide range of biological activities. These include antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, and antiproliferative properties, as well as uses as herbicides (Nagaraju et al., 2018).
Electronics and Energy Storage : In the field of electronics, polymers synthesized from 3-(4-Fluorophenyl)thiophene and related compounds have been used in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, solar cells, and electrochemical capacitors. These materials exhibit high conductivity, good electrochemical behaviors, and excellent ambient stability (Topal et al., 2021), (Wei et al., 2006).
Electrochemical Properties : Electrochemically synthesized polymers from 3-(4-Fluorophenyl)thiophene have been evaluated for use in electrochemical capacitors. They have shown potential for high energy and power densities, with significant long-term stability (Ferraris et al., 1998).
Optical and Photophysical Properties : The modification and postfunctionalization of polythiophenes, including 3-(4-Fluorophenyl)thiophene derivatives, allow tuning of optical properties and enhancement of solid-state emission. This has implications for materials used in light-emitting devices and other optoelectronic applications (Li et al., 2002).
Photovoltaic Applications : Derivatives of 3-(4-Fluorophenyl)thiophene have been used in the synthesis of materials for polymer photovoltaic applications, enhancing the efficiency of these devices (Li et al., 2010).
Molecular Control for Electronic Properties : Studies have shown that controlling the molecular structure of 3-(4-Fluorophenyl)thiophene derivatives can significantly influence their electronic properties, which is crucial for designing more efficient electronic devices (Fei et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOUBJDINSHIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
153312-51-7 | |
Record name | Thiophene, 3-(4-fluorophenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153312-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70428358 | |
Record name | 3-(4-fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)thiophene | |
CAS RN |
119492-73-8 | |
Record name | 3-(4-fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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